2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide
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Overview
Description
Compound 40, identified by the PubMed ID 34347470, is a synthetic organic compound. Its IUPAC name is 2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide . This compound has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 40 involves multiple steps, starting with the preparation of the benzotriazole derivative. The key steps include:
Formation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate acylating agent to form the benzotriazol-1-yl derivative.
Substitution Reaction: The benzotriazol-1-yl derivative is then reacted with a chlorophenylmethylamine under suitable conditions to form the intermediate.
Coupling Reaction: The intermediate is coupled with a pyrazolylpyridine derivative to form the final product, compound 40.
Industrial Production Methods
Industrial production of compound 40 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Compound 40 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the benzotriazol-1-yl and pyrazolylpyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Compound 40 has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the context of antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of compound 40 involves its interaction with specific molecular targets. It has been shown to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of viral proteases or modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Compound 19: Another synthetic organic compound with similar structural features and biological activities.
Compound 10c: Known for its inhibitory activity against viral proteases.
Uniqueness
Compound 40 is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H18ClN7O |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C23H18ClN7O/c24-19-5-3-4-16(10-19)14-30(22-9-8-17(11-25-22)18-12-26-27-13-18)23(32)15-31-21-7-2-1-6-20(21)28-29-31/h1-13H,14-15H2,(H,26,27) |
InChI Key |
GITOTVPGLSPTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)C5=CNN=C5 |
Origin of Product |
United States |
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